molecular formula C13H18F3N B7866407 (Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine

(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine

Cat. No.: B7866407
M. Wt: 245.28 g/mol
InChI Key: VEZNVNUAZBIPST-UHFFFAOYSA-N
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Description

(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine is a secondary aliphatic amine featuring:

  • Propan-2-yl (isopropyl) group: Attached to the nitrogen atom, contributing steric bulk and lipophilicity.
  • 3-[3-(Trifluoromethyl)phenyl]propyl chain: A three-carbon alkyl spacer terminated by a 3-(trifluoromethyl)phenyl aromatic ring. The trifluoromethyl (CF₃) group enhances electron-withdrawing properties and metabolic stability.

This compound shares structural motifs with pharmaceuticals and intermediates, particularly those targeting G-protein-coupled receptors (GPCRs) or enzymes. Its synthesis likely involves alkylation of a primary amine with a 3-(3-trifluoromethylphenyl)propyl halide or via reductive amination of the corresponding aldehyde .

Properties

IUPAC Name

N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-10(2)17-8-4-6-11-5-3-7-12(9-11)13(14,15)16/h3,5,7,9-10,17H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNVNUAZBIPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method allows for the efficient incorporation of the trifluoromethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resulting compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Compounds containing the trifluoromethyl group have shown promise in treating various diseases due to their enhanced pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials with improved properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name Key Substituents Melting Point (°C) Pharmacological Relevance Evidence Source
(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine Isopropyl, 3-(CF₃)phenylpropyl Not reported Potential GPCR modulation
(R)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methane (Cinacalcet) Naphthalene, methyl, 3-(CF₃)phenylpropyl Not reported Calcium-sensing receptor agonist
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine (37) Nitro-triazole, 4-(CF₃)phenylmethyl 127–128 Anti-Chagasic agent
{3-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]propyl}amine Benzimidazole, 2-CF₃ Not reported Unspecified biological activity
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine Diethyl, 3,3,3-trifluoropropyl Not reported Chemical intermediate
Key Observations:

Aromatic Substitution :

  • The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 4-(trifluoromethyl)phenyl in compound 37 and 2-(trifluoromethyl)benzimidazole in . Substitution position affects electronic properties and steric interactions with biological targets.
  • Cinacalcet’s naphthalene moiety enhances aromatic stacking interactions, absent in the target compound .

Amine Substituents :

  • The isopropyl group in the target compound provides greater steric hindrance compared to methyl (Cinacalcet) or benzyl/nitro-triazole groups (compound 37) .

Alkyl Chain Length :

  • All compounds feature a three-carbon propyl chain , optimizing distance between the aromatic ring and amine for receptor binding.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs. However, the isopropyl group in the target compound may reduce solubility relative to more polar derivatives (e.g., compound 37 with a nitro-triazole) .
  • Basicity : The absence of electron-withdrawing groups (e.g., nitro in compound 37) likely results in higher amine basicity (pKa ~9–10) compared to nitro-containing analogs (pKa ~7–8) .

Pharmacological Potential

  • Anti-Parasitic Activity: Nitro-heterocyclic analogs (e.g., compound 37) exhibit anti-Chagasic activity via nitro-reductase activation, a mechanism unlikely in the non-nitro target compound .
  • Metabolic Stability : The trifluoromethyl group in all analogs enhances resistance to oxidative metabolism, a critical factor in drug design .

Biological Activity

(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine, with the CAS number 1492240-54-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H18F3N
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1492240-54-6

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially increasing its biological activity.

Pharmacological Activity

Research on similar compounds suggests that this compound may exhibit significant interactions with neurotransmitter systems, particularly the dopamine and serotonin transporters.

Binding Affinity Studies

Studies on related analogs have demonstrated that structural modifications can significantly influence binding affinities for the dopamine transporter (DAT) and serotonin transporter (SERT). For instance, modifications at specific positions on the phenylpropyl side chain have been shown to alter the pharmacological profiles of these compounds dramatically .

CompoundDAT Binding Affinity (Ki, nM)SERT Binding Affinity (Ki, nM)
GBR 1290933450
GBR 12935241400

This table indicates that slight changes in molecular structure can lead to substantial differences in affinity for these transporters, suggesting a need for careful design in drug development.

The proposed mechanism of action for this compound involves inhibition of neurotransmitter reuptake. This action may increase the availability of dopamine and serotonin in the synaptic cleft, potentially leading to enhanced mood and cognitive function.

Case Studies

  • Transaminase-Mediated Synthesis : A study highlighted the use of transaminases for synthesizing enantiopure derivatives of similar compounds, achieving high conversion rates and optical purity. This method is environmentally friendly and economically viable for producing pharmaceutical intermediates .
  • Dopamine Transporter Studies : Research on various analogs indicated that compounds with trifluoromethyl substitutions showed enhanced DAT binding affinity compared to their non-substituted counterparts. This suggests that such modifications could be beneficial in developing therapeutics for conditions like depression and ADHD .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Trifluoromethyl Group : Increases lipophilicity and may enhance blood-brain barrier penetration.
  • Alkyl Chain Length : Modifications in the length of the propyl chain can influence receptor selectivity.

These findings emphasize the importance of molecular design in optimizing pharmacological profiles.

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